![molecular formula C14H20BrNO2 B1401153 tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate CAS No. 256381-00-7](/img/structure/B1401153.png)

tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate

Descripción general

Descripción

Tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate is a chemical compound with the molecular formula C14H20BrNO2 . It is also known as TERT-BUTYL N- (4-BROMOPHENYL)-CARBAMATE .

Molecular Structure Analysis

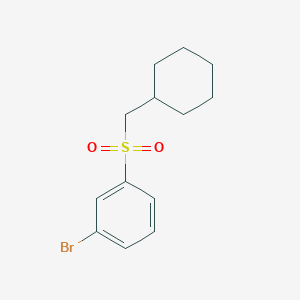

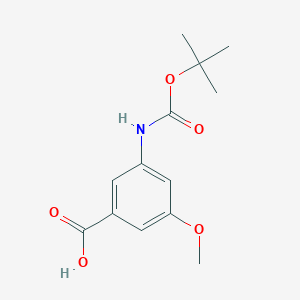

The molecular structure of tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate can be represented by the InChI code: 1S/C14H20BrNO2/c1-10(2)16(13(17)18-14(3,4)5)12-8-6-11(15)7-9-12/h6-10H,1-5H3 . This indicates that the molecule consists of a tert-butyl group, a carbamate group, and a 4-bromophenyl group.Physical And Chemical Properties Analysis

Tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate has a melting point of 103-106 °C . Its molecular weight is 314.22 . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 281.1±23.0 °C at 760 mmHg, and a flash point of 123.8±22.6 °C .Aplicaciones Científicas De Investigación

Crystal Structures and Molecular Interactions

One study discusses the isomorphous crystal structures of derivatives like tert-butyl carbamate, highlighting their molecular interactions through hydrogen and halogen bonds, specifically involving the carbonyl group. This is important for understanding the crystallographic properties and potential applications in material science and crystal engineering (Baillargeon et al., 2017).

Organic Photovoltaic Materials

In the field of organic electronics, tert-butyl carbamate derivatives are used in the synthesis of organic photovoltaic materials. The study by Chmovzh and Rakitin (2021) describes the synthesis of triarylamino derivatives from tert-butyl carbamate, indicating its role in developing new materials for solar energy applications (Chmovzh & Rakitin, 2021).

Synthesis of Pharmaceutical Intermediates

The compound has been used in process development and pilot-plant synthesis of pharmaceutical intermediates. Li et al. (2012) describe the scalable synthesis of a tert-butyl carbamate derivative as an intermediate in manufacturing a lymphocyte function-associated antigen inhibitor, showcasing its significance in pharmaceutical synthesis (Li et al., 2012).

Hydrogen Bond-Based Molecular Assembly

Another study investigates carbamate derivatives, including tert-butyl carbamate, focusing on their crystal structures. The research explores how molecules are assembled into a three-dimensional architecture through hydrogen bonds, providing insights into the molecular design and crystal engineering (Das et al., 2016).

Application in Synthetic Organic Chemistry

tert-Butyl carbamate derivatives are also utilized in synthetic organic chemistry for various reactions. Sokeirik et al. (2006) discuss the reaction of tert-butyl N-(2-bromophenyl)carbamate with perfluoroalkyl ketones, which is part of exploring new methodologies in organic synthesis (Sokeirik et al., 2006).

Synthesis of Biologically Active Compounds

Zhao et al. (2017) describe the synthesis of tert-butyl carbamate derivatives as intermediates in producing biologically active compounds like omisertinib, used in cancer treatment. This demonstrates its role in the synthesis of therapeutics (Zhao et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c1-10(16-13(17)18-14(2,3)4)9-11-5-7-12(15)8-6-11/h5-8,10H,9H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJWIMYFGXBGMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B1401070.png)

![Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401074.png)

![Pyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B1401075.png)

![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)